N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride
Description
N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride is a fluorinated amine salt characterized by a trifluoromethoxy (-OCF₃) substituent on its ethylamine backbone. This compound is likely synthesized via nucleophilic substitution or alkylation reactions involving trifluoromethoxy-containing precursors, as seen in related syntheses . Its applications may span agrochemicals, pharmaceuticals, or as a synthetic intermediate due to the stability imparted by the fluorine atoms.
Properties
IUPAC Name |
N-methyl-2-(trifluoromethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-8-2-3-9-4(5,6)7;/h8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMOXOKWVNGLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286743-83-6 | |
| Record name | Ethanamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286743-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride typically involves the reaction of N-Methyl-[2-(trifluoromethoxy)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:
N-Methyl-[2-(trifluoromethoxy)ethyl]amine+HCl→N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethoxy group, which enhances lipophilicity and metabolic stability. These properties are critical for pharmaceutical agents, particularly in modulating neurotransmitter systems. The presence of this group can influence binding affinity and selectivity towards specific biological targets.
Chemistry
- Organic Synthesis : N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique reactivity profile allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
Biology
- Biological Activity : The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may interact with sigma receptors, which are involved in neurological processes such as pain modulation and mood regulation.
- Case Study : Research on trifluoromethoxyl substituted phenylethylene diamines has shown that these compounds exhibit significant selectivity for sigma receptors, indicating that this compound may also display similar properties .
Medicine
- Therapeutic Potential : There is growing interest in the compound's potential therapeutic applications. It has been explored as a precursor for drug development due to its unique pharmacological properties.
- Antiproliferative Activity : A study demonstrated that fluorinated compounds similar to this compound exhibited significant antiproliferative effects against lung and breast cancer cells, suggesting potential anticancer applications .
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct reactivity can lead to the development of novel materials with applications across various industrial sectors.
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Study 1 | N-Methyl-[2-(trifluoromethoxy)ethyl]amine | Antiproliferative against lung cancer cells | 15 µM |
| Study 2 | Similar Trifluoromethoxy Compounds | Sigma receptor ligand activity | 20 nM |
| Study 3 | Fluorinated Phenylethylene Diamines | Anti-cocaine effects | 10 nM |
Mechanism of Action
The mechanism of action of N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine Hydrochloride
- Key Difference : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethylthio (-SCF₃) group.
- Impact :
- Electronic Effects : The sulfur atom in -SCF₃ is less electronegative than oxygen, reducing electron-withdrawing effects compared to -OCF₃.
- Stability : -SCF₃ groups are prone to oxidation, making this compound less stable under oxidative conditions than the trifluoromethoxy analogue .
- Applications : Likely used in materials science or catalysis where sulfur’s redox activity is advantageous.
Betahistine Dihydrochloride
- Structure : Contains a pyridine ring and a methyl-substituted ethylamine chain (C₈H₁₄Cl₂N₂) .
- Key Differences :
- Aromaticity : The pyridine ring enhances π-π interactions and solubility in polar solvents, unlike the aliphatic trifluoromethoxy group.
- Bioactivity : Betahistine is a histamine analog used clinically for vertigo, highlighting the pharmacological relevance of aromatic amines versus fluorinated aliphatic amines .
N-Methylethanamine Hydrochloride
Functional Group and Reactivity
N-Methyl-[2-(1,2,4-oxadiazol-3-yl)ethyl]amine Hydrochloride
2-(N,N-Diethylamino)ethyl Chloride Hydrochloride
- Structure: Contains a diethylamino group and chloroethyl chain (C₆H₁₅Cl₂N) .
- Key Differences: Basicity: The diethylamino group is more basic than the methyl-trifluoromethoxyamine, influencing pH-dependent solubility. Applications: Used in quaternary ammonium salt synthesis, whereas the trifluoromethoxy variant may serve as a specialty fluorinated intermediate .
Physicochemical Properties
| Property | N-Methyl-[2-(trifluoromethoxy)ethyl]amine HCl | N-Ethyl-[2-(trifluoromethylthio)ethyl]amine HCl | Betahistine Dihydrochloride |
|---|---|---|---|
| Molecular Formula | ~C₄H₈ClF₃NO | C₅H₉ClF₃NS | C₈H₁₄Cl₂N₂ |
| Molecular Weight | ~192.5 g/mol | 207.6 g/mol | 209.1 g/mol |
| Polarity | High (due to -OCF₃) | Moderate (less electronegative -SCF₃) | High (pyridine ring) |
| Stability | High (resists hydrolysis) | Low (oxidation-prone) | Moderate |
Biological Activity
N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability. Such properties are critical for the efficacy of pharmaceutical agents, particularly in modulating neurotransmitter systems and interacting with sigma receptors. The presence of the trifluoromethoxy group may influence binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
-
Mechanism of Action :
- This compound is believed to act primarily as a ligand for sigma receptors. These receptors are implicated in various neurological processes, including pain modulation and the regulation of mood and anxiety disorders .
- The compound may also interact with other neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
-
Pharmacological Effects :
- Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including anti-cocaine effects and potential applications in treating neurological disorders .
- Its unique chemical properties suggest possible applications in cancer therapy due to its antiproliferative effects against certain cancer cell lines .
Case Studies
- Antiproliferative Activity : A study exploring fluorinated compounds similar to this compound demonstrated significant antiproliferative effects against lung and breast cancer cells. This suggests potential anticancer applications that warrant further investigation .
- Sigma Receptor Interaction : Research on trifluoromethoxyl substituted phenylethylene diamines has shown that these compounds possess excellent selectivity over other biological systems, indicating that this compound may also exhibit similar selectivity in sigma receptor binding .
Data Tables
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Study 1 | N-Methyl-[2-(trifluoromethoxy)ethyl]amine | Antiproliferative against lung cancer cells | 15 µM |
| Study 2 | Similar Trifluoromethoxy Compounds | Sigma receptor ligand activity | 20 nM |
| Study 3 | Fluorinated Phenylethylene Diamines | Anti-cocaine effects | 10 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
